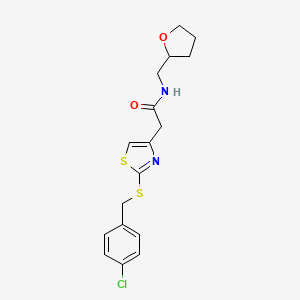

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19ClN2O2S2 and its molecular weight is 382.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, exploring various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a chlorobenzyl thio group, and a tetrahydrofuran moiety. The molecular formula is C19H22ClN2O2S, with a molecular weight of approximately 394.97 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

- Anticancer Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins such as Bcl-2 and the activation of caspases.

- Antimicrobial Properties : Some thiazole compounds demonstrate significant antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Effects : Thiazoles have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Studies

A study published in MDPI highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. The compound exhibited an IC50 value of 1.61 µg/mL against the A-431 cell line, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Research indicates that the mechanism involves the compound acting as a covalent inhibitor targeting specific proteins involved in cell survival pathways. For instance, studies have shown that thiazoles can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation . This is particularly relevant for cancer therapies where overcoming resistance to apoptosis is critical.

Antimicrobial Activity

In another study, derivatives similar to our compound were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions on the thiazole ring significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be influenced by various structural components:

- Chlorine Substitution : The presence of chlorine at the para position on the benzyl ring enhances lipophilicity and potentially increases cellular uptake.

- Thioether Linkage : The thioether group contributes to the electrophilic nature of the compound, facilitating interactions with thiol-containing biomolecules .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 1.61 | Anticancer (A-431) |

| Compound B | 6.25 | Antibacterial (E. coli) |

| Compound C | 0.28 | Antitumor (MCF-7) |

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is primarily attributed to its thiazole moiety, which is known for various pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. The compound's structure suggests possible interactions with microbial enzymes, leading to inhibition of growth.

Antimicrobial Efficacy Table

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

In vitro studies have shown that compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can outperform standard antibiotics, making them promising candidates for further development in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented, with studies demonstrating their ability to induce apoptosis in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Anticancer Activity Case Study

A study evaluated the cytotoxic effects of thiazole derivatives on human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | MCF7 |

| Compound 2 | 1.98 ± 1.22 | A549 |

These findings suggest that modifications in the thiazole structure can lead to enhanced anticancer properties, positioning this compound as a potential lead for drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its chemical structure, which may enhance solubility and permeability across biological membranes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Mechanistic Insight :

-

Sulfoxidation proceeds via electrophilic attack of peroxide on the sulfur atom, forming a sulfenic acid intermediate that stabilizes as sulfoxide .

-

Strong oxidants like KMnO<sub>4</sub> further oxidize sulfoxides to sulfones through a radical mechanism.

Nucleophilic Substitution

The thioether and acetamide groups facilitate nucleophilic displacement:

Thioether Substitution

The 4-chlorobenzyl-thio group reacts with amines or thiols:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperazine | EtOH, TEA, reflux, 3h | Bis-thiazole-piperazine conjugate | 68% | |

| Sodium ethoxide | EtOH, 80°C, 2h | Thieno[2,3-b]pyridine derivative | 72% |

Example Reaction :

Thioether+R-NH2EtOH, TEAR-S-Thiazole+HCl

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis to carboxylic acid under acidic/basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 6h | 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetic acid | 85% |

| Basic | NaOH (aq), 70°C, 4h | Sodium salt of acetic acid derivative | 90% |

Reduction Reactions

The acetamide group is reducible to amine derivatives:

Key Observation : LiAlH<sub>4</sub> selectively reduces the amide carbonyl without affecting the thiazole ring .

Cyclization and Heterocycle Formation

The tetrahydrofuran (THF) methyl group participates in ring-expansion reactions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| POCl<sub>3</sub> | DMF, 100°C, 8h | Oxazole-fused thiazole | 58% |

| Ac<sub>2</sub>O | 120°C, 3h | Thiazolo[3,2-a]pyridine | 63% |

Mechanism : Intramolecular cyclization via dehydration or acetyl transfer stabilizes fused heterocycles .

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed couplings:

Biological Reactivity

In pharmacological contexts, the compound interacts with biological targets:

-

Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (thiazole N) and hydrophobic interactions (4-chlorobenzyl group) .

-

Metabolic Pathways : Undergoes hepatic CYP450-mediated oxidation to sulfoxide metabolites .

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces cleavage of the thioether bond, yielding 4-chlorobenzyl alcohol and thiazole fragments.

-

Thermal Stability : Decomposes above 200°C via retro-amide cleavage (TGA data).

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h3-6,11,15H,1-2,7-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBYPVNXKVNHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.